molecular formula C4H5N3O B13591271 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde

Cat. No.: B13591271
M. Wt: 111.10 g/mol
InChI Key: RMHYRFRMOASNIS-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde can be achieved through several methods. One common approach involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The reaction proceeds in two steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 2-(4H-1,2,4-Triazol-3-YL)acetic acid.

    Reduction: 2-(4H-1,2,4-Triazol-3-YL)ethanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is present in many pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is primarily related to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The aldehyde group can also react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4H-1,2,4-Triazol-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(4H-1,2,4-Triazol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(4H-1,2,4-Triazol-3-YL)benzoic acid: Contains a triazole ring but with a benzoic acid moiety.

Uniqueness

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various research fields .

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetaldehyde

InChI

InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7)

InChI Key

RMHYRFRMOASNIS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CC=O

Origin of Product

United States

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